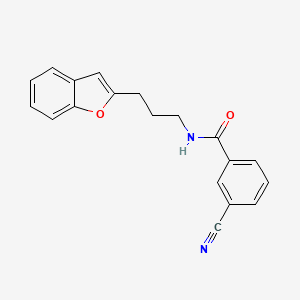

N-(3-(苯并呋喃-2-基)丙基)-3-氰基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(benzofuran-2-yl)propyl)-3-cyanobenzamide” is a chemical compound that contains a benzofuran ring. Benzofuran is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure - in this case, carbon and oxygen .

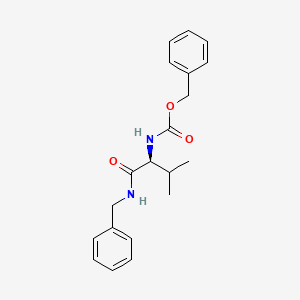

Molecular Structure Analysis

The molecular structure of “N-(3-(benzofuran-2-yl)propyl)-3-cyanobenzamide” would include a benzofuran ring attached to a propyl chain, which is then attached to a cyanobenzamide group . The exact structure would depend on the positions of these groups on the benzofuran ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(benzofuran-2-yl)propyl)-3-cyanobenzamide” would depend on its exact molecular structure. Some general properties of benzofuran derivatives can include a high degree of aromaticity, good thermal and chemical stability, and the ability to form stable complexes with various metal ions .

科学研究应用

光催化降解

苯并呋喃衍生物,如丙草胺,已被研究其在二氧化钛影响下的光催化降解。沸石、二氧化硅和活性炭等吸附剂载体提高了这些化合物的矿化率,降低了水溶液中有毒中间体的浓度 (Torimoto 等人,1996).

化学合成

苯并呋喃支架在合成各种生物活性化合物(包括药物)中至关重要。已经开发出用于制备基于苯并呋喃衍生物的库的高效合成方案,这些衍生物可用作进一步药物开发的先导化合物 (秦等人,2017).

多巴胺受体成像

一些苯并呋喃衍生物已被探索其在中枢神经系统多巴胺受体成像中的潜力。具体而言,具有苯并呋喃稠环的碘苯甲酰胺类似物在特定多巴胺受体定位中显示出前景,可能有助于诊断和研究神经系统疾病 (Murphy 等人,1990).

抗肿瘤剂

研究已将苯并呋喃基化合物确定为潜在的抗肿瘤剂,可抑制微管蛋白聚合。这些化合物对各种癌细胞系表现出显着的抗增殖活性,表明它们在癌症治疗中的潜力 (李等人,2020).

生物活性天然产物

苯并呋喃衍生物,如莫拉辛家族,存在于具有广泛生物活性的天然产物中,包括抗癌、抗菌和抗炎作用。这些化合物因其药理学重要性和在药物开发中的潜力而引起人们的兴趣 (Naik 等人,2015).

作用机制

Target of Action

The primary target of N-[3-(1-Benzofuran-2-yl)propyl]-3-cyanobenzamide is the sigma-1 receptor . Sigma receptors are unique proteins that have been implicated in several disease processes, making them attractive targets for therapeutic intervention .

Mode of Action

N-[3-(1-Benzofuran-2-yl)propyl]-3-cyanobenzamide: exhibits high affinity at the sigma-1 receptor . The interaction of this compound with its target leads to a series of biochemical reactions that result in its biological effects .

Biochemical Pathways

The exact biochemical pathways affected by N-[3-(1-Benzofuran-2-yl)propyl]-3-cyanobenzamide Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

The pharmacokinetics of N-[3-(1-Benzofuran-2-yl)propyl]-3-cyanobenzamide Benzofuran compounds are ubiquitous in nature and have potential applications in many aspects, making these substances potential natural drug lead compounds .

Result of Action

The molecular and cellular effects of N-[3-(1-Benzofuran-2-yl)propyl]-3-cyanobenzamide Some benzofuran compounds have been found to have significant cell growth inhibitory effects .

属性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-3-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c20-13-14-5-3-7-16(11-14)19(22)21-10-4-8-17-12-15-6-1-2-9-18(15)23-17/h1-3,5-7,9,11-12H,4,8,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKZCJPEOSYKDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile](/img/structure/B2565437.png)

![13-Propyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2565438.png)

![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2565444.png)

![5-(4-methylphenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2565446.png)

![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2565452.png)

![N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565460.png)